2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone
Overview
Description
2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, also known as 2-MSTPE, is an organic compound with a molecular formula of C9H9F3O2S. It is a colorless solid with a low solubility in water and a melting point of 43-45 °C. 2-MSTPE is used in a variety of scientific research applications, including biochemical and physiological studies, and has been found to have several advantages for laboratory experiments.
Scientific Research Applications
Synthesis of Novel Compounds
- 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone has been used in the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety. These compounds have potential applications in various chemical reactions (Abu-Shanab, 2006).
Electrophilic Trifluoromethylthiolation Reactions
- This compound has also been utilized as a building block and reagent in electrophilic trifluoromethylthiolation reactions. This process facilitates the transformation of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds (Huang et al., 2016).
Inhibition of HIV-1 Replication
- Derivatives of this compound, specifically N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, have been synthesized and identified as inhibitors of HIV-1 replication. This illustrates its potential in antiviral therapies (Che et al., 2015).
Chemoenzymatic Synthesis
- Chemoenzymatic synthesis involving 1‐aryl‐2,2,2‐trifluoroethanones has been explored, with an emphasis on bioreduction using stereocomplementary alcohol dehydrogenases. This highlights the compound's role in producing enantiomerically pure products for pharmaceuticals (González-Martínez et al., 2019).
Antifungal and Antibacterial Agents
- The compound's derivatives have been synthesized as 2,4,5-trisubstituted-1H-imidazoles and evaluated as antibacterial and antifungal agents. This underscores its potential in developing new antimicrobial drugs (Sawant et al., 2011).
Antioxidant, Antifungal, and Antibacterial Activities
- Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, synthesized from derivatives of this compound, have shown considerable antioxidant, antifungal, and antibacterial activities, indicating their potential in therapeutic applications (Kumar & Vijayakumar, 2017).
Hyperbranched Polymers
- The compound has been used in the synthesis of hyperbranched polymers with a controlled degree of branching. This finds application in materials science and polymer chemistry (Segawa et al., 2010).
COX-2 Inhibitors
- Novel 4-(4-Methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione derivatives, synthesized from this compound, have been proposed as potential COX-2 inhibitors, indicating their use in pain and inflammation management (Emami & Foroumadi, 2006).
Soil Metabolism in Corn
- A study on the soil metabolism of isoxaflutole, derived from this compound, in corn, highlights its relevance in agricultural chemistry and environmental science (Rouchaud et al., 2002).
Mechanism of Action
Target of Action
The primary target of 2-(Methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone, also known as 1-[3-(trifluoromethyl)benzoyl]dimethylsulfone, is arylthiolate anions . These anions play a crucial role in various biochemical reactions, particularly those involving sulfur-containing compounds.
Mode of Action
This compound acts as a trifluoromethyl radical precursor . It forms electron donor-acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process leads to the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving thiophenols. The S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions is a significant downstream effect . Similar S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols are also achieved using corresponding perfluoroalkyl phenyl sulfones .
Result of Action
The primary result of the compound’s action is the S-trifluoromethylation of thiophenols . This reaction has significant implications in organic chemistry, particularly in the synthesis of various sulfur-containing compounds.
Action Environment
The compound’s action is influenced by environmental factors such as light. Specifically, the compound’s interaction with arylthiolate anions and the subsequent SET reaction occur under visible light irradiation . This suggests that the compound’s efficacy and stability may be affected by light conditions.
properties
IUPAC Name |
2-methylsulfonyl-1-[3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3S/c1-17(15,16)6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOAKSYPFZFHMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379572 | |
Record name | 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128306-96-7 | |
Record name | 2-(Methanesulfonyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfonyl)-1-(3-(trifluoromethyl)phenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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